molecular formula C7H5FN2O4 B027324 5-Fluoro-2-methyl-1,3-dinitrobenzene CAS No. 102735-88-6

5-Fluoro-2-methyl-1,3-dinitrobenzene

Cat. No. B027324
M. Wt: 200.12 g/mol
InChI Key: GLIDVOGSKCTART-UHFFFAOYSA-N
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Patent
US05716966

Procedure details

Fuming sulfuric acid (180 mL) is added dropwise to 4-fluoro-2-nitrotoluene (50.21 g) under an argon atmosphere. The internal temperature of the mixture is maintained at 0°-5° C. using an ice/sodium chloride bath. A preformed (ice bath) mixture of fuming nitric acid (30 mL) and fuming sulfuric acid (90 mL) is added dropwise to the previous solution over three hours. The reaction is then allowed to warm to room temperature. After stirring at room temperature for two hours, the mixture is poured slowly into ice and the products are extracted with methylene chloride (4×500 mL). The combined extracts are dried over magnesium sulfate, filtered and rotary evaporated. The crude mixture is filtered through a short pad of silica gel, using 10% ethyl acetate/hexane as solvent, then recrystallized from ethyl acetate/exane to afford 2,6-dinitro-4-fluorotoluene as a pale yellow solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50.21 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[CH3:8])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50.21 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature of the mixture is maintained at 0°-5° C.
ADDITION
Type
ADDITION
Details
is added dropwise to the previous solution over three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
the mixture is poured slowly into ice
EXTRACTION
Type
EXTRACTION
Details
the products are extracted with methylene chloride (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The crude mixture is filtered through a short pad of silica gel
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/exane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)F)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.